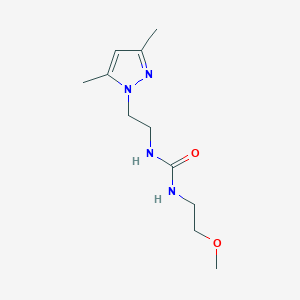
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of novel drugs and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound's derivatives have been explored for their synthetic routes and chemical behaviors. For example, the synthesis of pyrazole derivatives from 2,3-diphenyl-6-formyl-5-methoxyindole through reactions with ethyl cyanoacetate and subsequent reactions to yield arylidene derivatives, which further react to form pyrazole derivatives, showcases the compound's utility in creating structurally diverse molecules with potential biological activities (O. Hishmat et al., 1992).
Biological Activities
- Novel pyrazole derivatives have been investigated for their anti-tumor properties. Efficient methods for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives demonstrate significant effects against mouse tumor model cancer cell lines and human cancer cell lines, suggesting the potential therapeutic applications of these compounds (I. Nassar et al., 2015).
Material Science and Gelation
- The urea derivative "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" has been found to form hydrogels in acidic conditions. The gelation properties are influenced by the identity of the anion, demonstrating the compound's potential in material science for creating gels with tunable physical properties (G. Lloyd & J. Steed, 2011).
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9-8-10(2)15(14-9)6-4-12-11(16)13-5-7-17-3/h8H,4-7H2,1-3H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMACFIHWMGBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2611016.png)
![N-[(3-Methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide](/img/structure/B2611017.png)
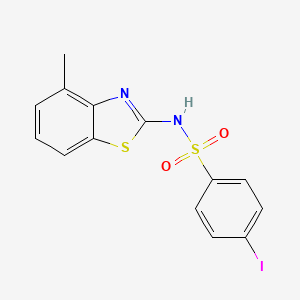
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2611026.png)
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)
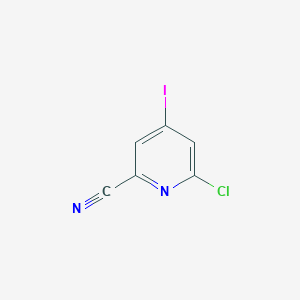
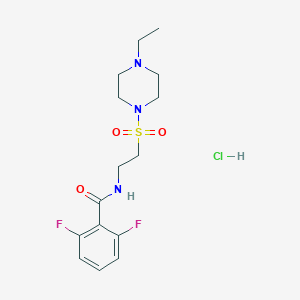
![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)
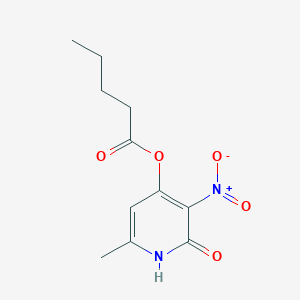
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)
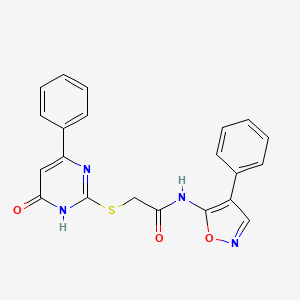
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
